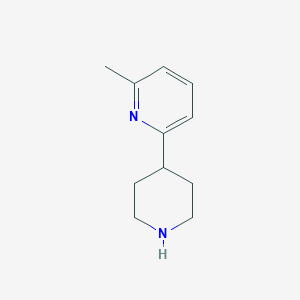

2-Methyl-6-(piperidin-4-yl)pyridine

Description

Broader Context: Significance of Pyridine (B92270) and Piperidine (B6355638) Scaffolds in Chemical Sciences

The pyridine and piperidine rings are fundamental heterocyclic structures that are prevalent in a vast array of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals. wikipedia.orgresearchgate.net Their importance is underscored by their frequent appearance in drugs approved by the U.S. Food and Drug Administration (FDA). nih.govrsc.org

Pyridine Scaffold: The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, is a key structural motif in numerous pharmacologically active molecules. researchgate.net Its unique properties, such as weak basicity, water solubility, and the ability to form hydrogen bonds, make it a valuable component in drug design. nih.gov Pyridine derivatives have been shown to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.gov The pyridine nucleus is present in many essential natural compounds like vitamins (niacin and pyridoxine) and alkaloids. researchgate.net Its versatility allows it to serve as a pharmacophore, a structural feature responsible for a drug's biological activity, leading to the development of numerous therapeutic agents. nih.gov Between 2014 and 2023, 54 drugs containing a pyridine ring were approved by the US FDA, with a significant number being anticancer agents and drugs affecting the central nervous system. rsc.org

Piperidine Scaffold: The piperidine ring is a saturated six-membered heterocycle containing one nitrogen atom and is one of the most common heterocyclic fragments found in pharmaceuticals. nih.gov Its conformational flexibility and basic nature allow it to interact effectively with biological targets, making it a privileged scaffold in drug discovery. Piperidine derivatives are utilized in various therapeutic applications, including as anticancer, antiviral, antimicrobial, and analgesic agents. nih.gov The introduction of a piperidine moiety can modulate physicochemical properties, enhance biological activity and selectivity, and improve the pharmacokinetic profile of a drug candidate.

The combination of these two scaffolds into a single molecule, as seen in 2-Methyl-6-(piperidin-4-yl)pyridine, creates a compound with potential for diverse biological activities, leveraging the distinct properties of both the electron-deficient pyridine ring and the flexible, basic piperidine ring.

Overview of Research Trajectories for this compound and Related Structural Analogs

Direct and extensive research on this compound is limited in the reviewed scientific literature. However, the research trajectories for structurally related compounds provide a clear indication of the potential areas of investigation for this molecule. The primary focus of research on 2,6-disubstituted pyridines and molecules containing the piperidinyl-pyridine motif is in the development of novel therapeutic agents for a range of diseases.

Research into close analogs of this compound has explored their potential as inhibitors of specific biological targets. For instance, derivatives where the piperidine and pyridine rings are connected differently or feature additional functional groups have been synthesized and evaluated for various activities.

One notable area of research is the development of antagonists for metabotropic glutamate (B1630785) receptors. A well-studied analog, 2-Methyl-6-(phenylethynyl)pyridine (MPEP) , was one of the first selective antagonists for the mGluR5 subtype. wikipedia.orgnih.gov MPEP has been investigated for its neuroprotective, antidepressant, and anxiolytic effects in animal studies, and it has served as a lead compound for the development of more potent and selective mGluR5 antagonists. wikipedia.org

Another research avenue for related structures involves their antimicrobial properties. Studies on 2,6-disubstituted thiosemicarbazone derivatives of pyridine, which include piperidine substituents, have shown them to be potent inhibitors of Mycobacterium tuberculosis. bldpharm.com This suggests that the 2-methyl-6-piperidinyl pyridine core could be a valuable scaffold for developing new antituberculosis agents.

Furthermore, complex derivatives containing a piperidinyl-pyridine framework have been identified as having a high affinity for sigma receptors, which are attractive targets for treating neurological disorders like neuropathic pain. mdpi.com For example, compounds such as 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile have shown potent activity at sigma-1 receptors. mdpi.com

The synthesis of these types of compounds often involves multi-step processes, including nucleophilic aromatic substitution and cross-coupling reactions to construct the substituted pyridine core. mdpi.com The table below summarizes some of the research findings on structural analogs of this compound.

| Compound Name | Structure | Research Focus | Key Findings |

| 2-Methyl-6-(phenylethynyl)pyridine (MPEP) | A 2-methylpyridine with a phenylethynyl group at the 6-position. | Selective antagonist for the mGluR5 receptor. | Demonstrates neuroprotective, antidepressant, and anxiolytic effects in animal models. wikipedia.orgnih.gov |

| 2,6-disubstituted pyridine thiosemicarbazones | Pyridine ring with substituents at positions 2 and 6, one of which can be a piperidine-thiosemicarbazone moiety. | Antituberculosis agents. | Compounds with a piperidine substituent showed strong inhibition of Mycobacterium tuberculosis growth. bldpharm.com |

| Polyfunctionalized Pyridines | Complex pyridines with substituted amino groups at positions 2 and 6, including a benzylpiperidin-4-yl moiety. | High-affinity ligands for sigma receptors. | Identified as potent agents for sigma-1 receptors, relevant for treating neuropathic pain. mdpi.com |

| 2,6-diaminopyridine (B39239) derivatives | Molecules containing 2,6-disubstituted pyridine units. | Inhibitors of β-amyloid (Aβ) aggregation. | Identified as a key component to inhibit the aggregation of Aβ, which is implicated in Alzheimer's disease. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-piperidin-4-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-9-3-2-4-11(13-9)10-5-7-12-8-6-10/h2-4,10,12H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJSWFJTISOSHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methyl 6 Piperidin 4 Yl Pyridine and Analogous Structures

Strategies for the Construction of the Pyridine (B92270) and Piperidine (B6355638) Moieties

The initial phase in the synthesis of 2-Methyl-6-(piperidin-4-yl)pyridine involves the independent or sequential construction of the pyridine and piperidine heterocyclic systems. Various classical and modern synthetic protocols are employed to build these rings from acyclic precursors or other cyclic systems.

The formation of the constituent rings relies on a diverse array of cyclization strategies. For the pyridine moiety, established methods like the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia, provide a foundational route to dihydropyridine (B1217469) intermediates that can be subsequently oxidized. acsgcipr.org Modern approaches include metal-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles, which offer a powerful and convergent route to substituted pyridines. acsgcipr.org Another strategy involves the ring transformation of other heterocyclic systems; for instance, N-substituted pyridinium (B92312) salts can undergo rearrangement and recyclization when treated with specific carbon nucleophiles to form new, highly substituted pyridine rings. acs.org

The synthesis of the piperidine ring is often achieved through intramolecular cyclization reactions. mdpi.com These methods include:

Intramolecular Amination : This approach involves the cyclization of linear amino-alkenes or amino-alcohols. For example, copper-catalyzed intramolecular C-H amination of N-fluoride amides has been developed for the synthesis of piperidines. acs.org

Radical Cyclization : Stabilized radicals can undergo 6-exo cyclization onto unsaturated esters or other radical acceptors to form substituted piperidines, often with a degree of stereocontrol. nih.gov

Aza-Prins Cyclization : The reaction of N-tosyl homoallylamine with carbonyl compounds, catalyzed by a Lewis acid like aluminum chloride, can produce 2,4-disubstituted piperidines. organic-chemistry.org

Dieckmann Condensation : This intramolecular reaction of diesters in the presence of a base is a classic method for forming cyclic β-keto esters, which are valuable precursors for 4-piperidones. dtic.mil

Table 1: Overview of Piperidine Ring Cyclization Protocols

| Cyclization Strategy | Key Reactants | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Intramolecular C-H Amination | N-fluoride amides | Copper Complexes (e.g., [TpiPr2Cu(NCMe)]) | Piperidines | acs.org |

| Radical Cyclization | 7-substituted-6-aza-8-bromooct-2-enoates | Tris(trimethylsilyl)silane | 2,4-disubstituted piperidines | organic-chemistry.org |

| Aza-Prins Cyclization | N-Tosyl homoallylamine, Carbonyl compounds | AlCl3 | trans-2-substituted-4-halopiperidines | organic-chemistry.org |

| Dieckmann Condensation | Diesters linked by a nitrogenous chain | Base (e.g., Sodium ethoxide) | Piperidone Precursors | dtic.mil |

A prevalent and highly efficient method for synthesizing the piperidine ring is the catalytic hydrogenation of a pre-existing pyridine ring. This reduction strategy is appealing as it directly converts the aromatic pyridine scaffold into the saturated piperidine core, preserving the substitution pattern. researchgate.net However, the aromatic stability of pyridine and its potential to poison catalysts make this transformation challenging. chemrxiv.org

Recent advancements have led to robust catalytic systems capable of performing this reduction under milder conditions. chemrxiv.orgnih.gov

Homogeneous Catalysis : Iridium(III) complexes have been successfully used for the ionic hydrogenation of pyridines. This method shows high selectivity and tolerance for sensitive functional groups like nitro and bromo groups, providing access to a wide range of multi-substituted piperidines in high yields. chemrxiv.org Rhodium-catalyzed asymmetric hydrogenation of pyridinium salts is another powerful technique for producing chiral piperidines with excellent enantioselectivity. researchgate.net

Electrocatalytic Hydrogenation : An alternative to traditional high-pressure hydrogenation involves electrocatalytic methods. Using a rhodium-on-carbon catalyst in an anion-exchange membrane (AEM) electrolyzer, pyridines can be hydrogenated to piperidines at ambient temperature and pressure. nih.govacs.org This approach offers a more sustainable and energy-efficient pathway, avoiding the need for high-pressure H₂ gas. nih.govacs.org

Table 2: Selected Catalytic Systems for Pyridine Hydrogenation

| Catalytic System | Hydrogen Source | Key Features | Reference |

|---|---|---|---|

| Iridium(III) Complex | Ionic Hydrogenation | Robust, selective, tolerates sensitive functional groups. | chemrxiv.org |

| Rhodium-on-Carbon (Rh/C) | Electrocatalytic (H2O) | Ambient temperature and pressure; high current efficiency. | nih.govacs.org |

| Rhodium Complex with Chiral Ligand | Transfer Hydrogenation | Asymmetric synthesis of chiral piperidines. | researchgate.net |

| Ruthenium Trichloride (RuCl3·xH2O) | Transfer Hydrogenation (Ammonia Borane) | Metal-free conditions not required, uses borane-ammonia. | organic-chemistry.org |

Coupling and Substitution Reactions for Assembling the Core Scaffold

Once the pyridine and piperidine rings (or their precursors) are formed, the next critical step is to link them together to create the this compound framework. This is typically achieved through substitution or metal-catalyzed coupling reactions.

The assembly of the core structure can be accomplished via nucleophilic aromatic substitution (SₙAr). In this scenario, a piperidine derivative acts as a nucleophile, attacking an electrophilic pyridine ring that is activated by electron-withdrawing groups or is in the form of a pyridinium salt. nih.govnih.gov For example, a piperidine can displace a leaving group (such as a halogen) at the 2- or 6-position of a pyridine ring. The reaction of 2-substituted N-methylpyridinium ions with piperidine has been shown to proceed through a mechanism involving rate-determining deprotonation of an addition intermediate. nih.gov

Conversely, an organometallic pyridine derivative can act as a nucleophile attacking an electrophilic piperidine precursor. The reactivity of lutidine-based pincer ligand complexes demonstrates the nucleophilic character of the deprotonated arm, which can react with various electrophiles. nih.gov Electrophilic substitution on the pyridine ring itself is generally difficult and occurs at the 3-position under harsh conditions, making it a less common strategy for this particular assembly. youtube.com

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form C-C bonds. The Suzuki-Miyaura coupling is a particularly powerful tool for assembling the this compound scaffold. researchgate.netnih.gov This reaction typically involves the palladium-catalyzed coupling of a pyridine-based boronic acid or boronic ester with a piperidine-based halide or triflate, or vice versa. researchgate.net

For instance, a 2-halo-6-methylpyridine can be coupled with a piperidine-4-boronic acid pinacol (B44631) ester. The synthesis of the necessary pyridine-boronic acid derivatives can be achieved through methods like iridium-catalyzed aromatic borylation. thieme-connect.com These coupling reactions are valued for their high functional group tolerance and generally good yields. thieme-connect.comcdnsciencepub.com

Table 3: Suzuki-Miyaura Coupling for Pyridine-Piperidine Linkage

| Pyridine Partner | Piperidine Partner | Catalyst/Ligand | Base | Reference |

|---|---|---|---|---|

| 2-Halopyridine | Piperidine-4-boronic acid/ester | Pd(dppf)Cl2 | Na2CO3 | cdnsciencepub.com |

| Pyridine-4-boronic ester | (Hetero)aryl Bromide | Iridium-catalyzed borylation precursor | - | thieme-connect.com |

| Potassium 2-Pyridyl Trifluoroborate | Aryl Halide | Pd(OAc)2 / SPhos | Na2CO3 | researchgate.net |

Functionalization and Derivatization of the this compound Nucleus

After the successful assembly of the core this compound nucleus, further modifications can be introduced to synthesize a library of analogous structures. These derivatizations can be targeted at several positions on the molecule.

Piperidine Nitrogen : The secondary amine of the piperidine ring is a prime site for functionalization. It can readily undergo N-alkylation, N-acylation, N-arylation, or reductive amination to introduce a wide variety of substituents. These modifications are crucial for modulating the compound's physicochemical properties.

Pyridine Methyl Group : The methyl group at the 2-position of the pyridine ring is weakly acidic. Under the influence of a strong base, it can be deprotonated to form a nucleophilic species. This anion can then react with various electrophiles, allowing for the elongation or functionalization of the methyl side chain. youtube.com

Pyridine Ring : While the pyridine ring is generally electron-deficient, targeted electrophilic or nucleophilic substitutions can be performed under specific conditions. For example, if activating or directing groups are present, or through the formation of pyridine N-oxides, further substitution on the pyridine ring can be achieved to introduce additional functional groups. organic-chemistry.org

Regioselective Introduction of Additional Chemical Groups

The functionalization of the pre-existing this compound scaffold presents a challenge due to the electronic nature of the pyridine ring and the presence of two distinct heterocyclic systems. The introduction of additional chemical groups at specific positions is crucial for modulating the pharmacological properties of the molecule.

Direct C-H functionalization of the pyridine ring is a powerful tool, though achieving regioselectivity can be difficult. For many pyridine derivatives, electrophilic aromatic substitution is challenging due to the ring's electron-deficient nature. digitellinc.com However, methodologies involving the temporary dearomatization of the pyridine ring, such as the use of Zincke imine intermediates, have been developed to achieve highly regioselective halogenation at the C3 position under mild conditions. chemrxiv.org This approach involves a ring-opening, halogenation, and ring-closing sequence, providing a versatile method for introducing halogens which can then serve as handles for further functionalization through cross-coupling reactions.

Another strategy for regioselective functionalization involves the use of pyridine N-oxides. The N-oxide activates the pyridine ring towards electrophilic attack, particularly at the 2- and 4-positions. This allows for the introduction of various functional groups, after which the N-oxide can be removed. For unsymmetrical pyridine N-oxides, highly regioselective halogenation at the 2-position has been achieved under mild conditions, providing a practical route to 2-halo-substituted pyridines. nih.gov

For the piperidine moiety, functionalization can be achieved through various methods, including N-alkylation, N-acylation, and C-H functionalization. The secondary amine of the piperidine ring is a readily available site for introducing a wide range of substituents.

Table 1: Regioselective Functionalization Strategies for Pyridine Scaffolds

| Strategy | Target Position | Reagents/Conditions | Outcome |

| Zincke Imine Intermediate | C3 of Pyridine | Ring-opening, halogenation, ring-closing | 3-Halopyridine |

| Pyridine N-oxide Halogenation | C2 of Pyridine | Mild halogenating agents | 2-Halopyridine |

Synthesis of Complex Analogs for Structure-Activity Relationship Studies

The synthesis of a diverse range of analogs of this compound is essential for establishing robust structure-activity relationships (SAR). This involves systematic modifications of different parts of the molecule, including the pyridine core, the methyl group, and the piperidine substituent, to understand their impact on biological activity.

One approach involves the synthesis of 2,6-disubstituted pyridine derivatives where the piperidine ring is replaced with other cyclic amines or functional groups. For instance, libraries of 2,6-disubstituted pyridines have been synthesized and evaluated as inhibitors of β-amyloid-42 aggregation, a key event in Alzheimer's disease. These studies have shown that the 2,6-diaminopyridine (B39239) moiety is a crucial component for activity.

In the context of σ1/σ2 receptor ligands, polyfunctionalized pyridines have been synthesized where the piperidin-4-yl group is part of a larger N-benzylpiperidin-4-yl)ethyl]amino substituent at the C2 position of a pyridine-3,5-dicarbonitrile (B74902) scaffold. nih.gov SAR studies on these complex analogs have revealed the importance of the linker length and substitution on the piperidine nitrogen for receptor affinity and selectivity. nih.gov For example, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile was identified as a potent and selective σ1R ligand. nih.gov

Table 2: Examples of this compound Analogs and their Biological Targets

| Analog Structure | Biological Target | Key SAR Findings |

| 2,6-Diaminopyridine derivatives | β-amyloid-42 aggregation | The 2,6-diaminopyridine moiety is critical for inhibitory activity. |

| 2-{[2-(1-Benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | σ1/σ2 Receptors | Linker length and N-substitution on the piperidine ring influence affinity and selectivity. nih.gov |

Modern Synthetic Protocols: Microwave-Assisted and Green Chemistry Approaches

Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly and efficient processes. Microwave-assisted synthesis and green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like this compound and its analogs.

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. irjmets.com The synthesis of various pyridine and piperidine derivatives has been successfully achieved using microwave-assisted protocols. irjmets.comnih.gov For example, the synthesis of 6-Aryl-2-methyl-3-acetylpyridines, which can serve as precursors to more complex 2,6-disubstituted pyridines, has been accomplished in minutes under microwave irradiation, compared to several hours with conventional heating. researchgate.net Similarly, microwave-assisted condensation reactions have been employed for the synthesis of quinoline (B57606) thiosemicarbazones bearing a piperidine moiety, resulting in excellent yields in a significantly reduced timeframe. mdpi.com

Green chemistry principles focus on the use of non-toxic reagents and solvents, atom economy, and the reduction of waste. The synthesis of 2,4,6-trisubstituted pyridines has been achieved using sustainable methods, such as employing surface-modified PET@UiO-66 vials as a reusable catalyst. acs.org This approach avoids the use of hazardous solvents and allows for the easy separation and recycling of the catalyst. The use of water as a solvent and the development of one-pot multicomponent reactions are other green chemistry strategies that have been applied to the synthesis of pyridine derivatives.

Table 3: Comparison of Conventional and Modern Synthetic Protocols for Pyridine Derivatives

| Protocol | Reaction Time | Yield | Environmental Impact |

| Conventional Heating | Hours to Days | Variable | Higher energy consumption, potential for more byproducts |

| Microwave-Assisted Synthesis | Minutes to Hours | Often Improved | Reduced energy consumption, faster optimization |

| Green Chemistry Approaches | Variable | Often High | Reduced use of hazardous materials, improved atom economy, catalyst recyclability |

Structural Elucidation and Conformational Analysis of 2 Methyl 6 Piperidin 4 Yl Pyridine Derivatives

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's conformation and how it arranges itself in the solid state. Although a specific study on 2-Methyl-6-(piperidin-4-yl)pyridine is not available, the analysis of analogous compounds, such as pyridine-dicarboxamides and other substituted pyridines, offers significant insights. mdpi.com

For a molecule like this compound, single-crystal X-ray diffraction would unambiguously determine the conformation of the piperidine (B6355638) ring, which typically adopts a chair conformation to minimize steric strain. nih.gov The orientation of the piperidine ring relative to the pyridine (B92270) ring would also be established. The stereochemistry at the C4 position of the piperidine ring would be unequivocally defined. In related structures, the planarity of the pyridine ring is a key feature, with minor deviations possible depending on the substituents. nih.gov

| Dihedral Angle | Description | Typical Values in Related Pyridine Derivatives |

| Pyridine-Piperidine | The angle between the plane of the pyridine ring and the mean plane of the piperidine ring. | Varies depending on substitution and crystal packing forces. |

| N-C-C-N (within piperidine) | Torsion angles within the piperidine ring, defining its chair, boat, or twist-boat conformation. | Typically around 55-60° for a chair conformation. |

Spectroscopic Techniques for Structural Characterization (General Methodologies)

A suite of spectroscopic techniques is essential for the initial characterization and confirmation of the chemical structure of novel compounds like this compound. These methods provide complementary information to the data obtained from X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental techniques for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide detailed information about the electronic environment and connectivity of the protons. ¹³C NMR provides information on the number and types of carbon atoms present.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The stretching and bending vibrations of specific bonds absorb infrared radiation at characteristic frequencies. For this compound, key vibrational bands would include C-H stretching of the methyl and piperidine groups, C=N and C=C stretching of the pyridine ring, and N-H stretching of the piperidine amine.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also offer clues about the structure of the molecule.

| Spectroscopic Technique | Information Obtained |

| ¹H NMR | Proton environment, connectivity, and stereochemistry. |

| ¹³C NMR | Carbon skeleton and functional groups. |

| IR Spectroscopy | Presence of specific functional groups. |

| Mass Spectrometry | Molecular weight and fragmentation patterns. |

Computational and Theoretical Chemistry Studies on 2 Methyl 6 Piperidin 4 Yl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations are foundational to modern computational chemistry. Among the most widely used methods is Density Functional Theory (DFT), which calculates the electronic structure of a molecule to determine its properties. DFT is favored for its balance of accuracy and computational efficiency. For a molecule like 2-Methyl-6-(piperidin-4-yl)pyridine, DFT calculations would be performed using a specific functional (e.g., B3LYP, WB97XD) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. nih.govjksus.org These calculations provide a fundamental understanding of the molecule's geometry and electronic distribution.

DFT calculations would begin by optimizing the three-dimensional geometry of this compound to find its most stable conformation (lowest energy state). The resulting electronic structure provides a wealth of information. For instance, the distribution of electron density reveals the molecule's polarity and the partial charges on each atom.

This analysis helps predict chemical reactivity by identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Studies on similar substituted pyridines have used DFT to understand how different functional groups affect the electron-donating ability of the pyridine (B92270) nitrogen, which is a key factor in its catalytic activity and interaction with other molecules. researchgate.net

Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital from which an electron is most likely to be donated. Regions of high HOMO density indicate sites susceptible to electrophilic attack.

LUMO: Represents the orbital to which an electron is most likely to be accepted. Regions of high LUMO density indicate sites susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.net A small gap suggests high reactivity, while a large gap indicates high stability.

A Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the molecule's electron density surface. It uses a color scale to identify regions of varying charge:

Red: Indicates negative potential (electron-rich areas), typically associated with lone pairs on heteroatoms like nitrogen or oxygen, and representing likely sites for electrophilic attack.

Blue: Indicates positive potential (electron-poor areas), typically around hydrogen atoms bonded to electronegative atoms, representing likely sites for nucleophilic attack.

Green: Indicates neutral potential.

For this compound, the MEP would likely show a negative potential around the pyridine nitrogen, highlighting it as a primary site for interaction with electrophiles or for forming hydrogen bonds. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Data for this compound This table is for illustrative purposes to show the type of data generated from FMO analysis. Actual values require specific DFT calculations.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | Value would be calculated | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Value would be calculated | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | Value would be calculated | Indicates chemical reactivity and stability |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more quantitative measure of the molecule's stability and electron-accepting or -donating capabilities. chemjournal.kz

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.

Global Softness (S): The reciprocal of chemical hardness (S = 1 / 2η). It describes the capacity of a molecule to accept electrons.

These descriptors are invaluable for comparing the reactivity of different molecules in a series and for understanding their behavior in chemical reactions. chemjournal.kzias.ac.in

Table 2: Illustrative Global Reactivity Descriptors for this compound This table is for illustrative purposes. Actual values are derived from calculated HOMO and LUMO energies.

| Descriptor | Formula | Calculated Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Value in eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Value in eV |

| Global Softness (S) | 1 / (2η) | Value in eV-1 |

Molecular Dynamics Simulations for Conformational Landscapes

While quantum calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are used to model this behavior over time. An MD simulation would track the movements of every atom in this compound, often in a simulated solvent environment, according to the laws of classical mechanics.

The primary output of an MD simulation is a trajectory, which is a record of the atomic positions and velocities over time. Analysis of this trajectory allows for the exploration of the molecule's conformational landscape —the full range of shapes it can adopt. This is particularly important for a flexible molecule like this compound, which has rotatable bonds connecting the pyridine and piperidine (B6355638) rings. The simulation would reveal the most populated conformations, the energy barriers between them, and how the molecule's shape might change upon interaction with a biological target.

Molecular Docking and Binding Site Prediction for Target Interaction Analysis

Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme. gkyj-aes-20963246.com This method is central to drug discovery and involves two main steps:

Sampling: The docking algorithm explores a vast number of possible orientations and conformations of the ligand within the protein's binding site.

Scoring: A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose. The pose with the best score is predicted as the most likely binding mode.

A docking study of this compound would require a three-dimensional structure of a relevant biological target. The results would predict the specific binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. This information is crucial for understanding the molecule's mechanism of action and for designing more potent and selective derivatives.

Exploration of Structure Activity Relationships Sar in 2 Methyl 6 Piperidin 4 Yl Pyridine Analogs

Rational Design and Synthesis of Analogs for SAR Probing

The rational design of analogs based on the 2-Methyl-6-(piperidin-4-yl)pyridine core often begins with a known active compound or a hypothesis about the key binding interactions with a biological target. Synthetic strategies are then developed to introduce a variety of substituents at different positions on the pyridine (B92270) and piperidine (B6355638) rings.

A common approach involves the modification of the piperidine ring. For instance, in the pursuit of potent 5-HT7 receptor antagonists, researchers have synthesized a series of piperazin-1-yl substituted unfused heterobiaryls, which share structural similarities with the this compound scaffold. nih.gov The synthesis of these analogs typically involves multi-step sequences, such as the Suzuki mono-coupling reaction of a dihalogeno-substituted pyridine with a heteroarylboronic acid, followed by a classical nucleophilic displacement of the remaining halogen with the desired piperazine (B1678402) derivative. nih.gov This modular synthetic approach allows for the systematic introduction of diverse functionalities to probe the SAR.

Another key area for modification is the substituent at the 6-position of the pyridine ring. In the development of metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) antagonists, analogs of 2-methyl-6-(phenylethynyl)pyridine (MPEP) have been extensively studied. nih.gov The synthesis of these compounds often involves Sonogashira coupling to introduce various substituted arylalkynyl moieties at the 6-position. Furthermore, replacing the alkyne linker with an amide bond has been explored to create novel structural diversity. nih.gov These synthetic endeavors provide a library of compounds that enable a thorough investigation of the impact of the size, electronics, and hydrogen-bonding potential of the substituent at this position.

The pyridine core itself can also be a subject of modification. In some SAR studies, the pyridine ring is replaced with other heterocycles, such as pyrimidine (B1678525) or even a benzene (B151609) ring, to understand the importance of the nitrogen atom(s) for receptor binding. nih.gov The synthesis of such analogs allows for a deeper understanding of the required pharmacophoric features for biological activity.

Correlation of Structural Modifications with Observed Molecular Interactions and Biological Profiles

Modifications on the Piperidine/Piperazine Moiety:

In studies of piperazin-1-yl substituted pyrimidines and pyridines as 5-HT7 receptor antagonists, modifications to the piperazine ring have revealed crucial SAR insights. For example, the nature of the substituent on the distal nitrogen of the piperazine ring significantly influences binding affinity. While N-methylation is often well-tolerated, the introduction of larger or more polar groups can lead to a decrease in potency, suggesting a sterically constrained binding pocket for this part of the molecule. nih.gov

Substitutions on the Pyridine Ring:

For mGluR5 antagonists based on the 2-methyl-6-(substituted)pyridine scaffold, the nature of the substituent at the 6-position is paramount for activity. In the case of 2-methyl-6-(substituted-arylethynyl)pyridines, the electronic properties and substitution pattern of the phenyl ring directly impact potency. nih.gov The replacement of the phenylethynyl group with N-(6-methylpyridin-yl)-substituted aryl amides has shown that while some potent compounds can be discovered, many structural variations on the amide portion are not well-tolerated, indicating a very specific set of required interactions in that region of the binding site. nih.gov

In a different context, for certain pyridine derivatives, the presence and position of specific functional groups like -OMe, -OH, -C=O, and -NH2 have been found to enhance antiproliferative activity, whereas halogen atoms or bulky groups tend to decrease it. nih.gov This highlights the importance of hydrogen bond donors and acceptors in mediating biological effects.

The following table summarizes the general SAR trends observed in related pyridine-based scaffolds:

| Structural Modification | General Observation | Inferred Impact on this compound Analogs |

| N-substitution on the piperidine ring | Small, lipophilic groups are often preferred for potency. nih.gov | N-alkylation or N-benzylation of the piperidine nitrogen may be favorable, while larger or polar substituents could be detrimental. |

| Substitution at the 6-position of the pyridine ring | Aromatic or heteroaromatic groups connected via a linker (e.g., alkyne, amide) are critical for activity at certain receptors. nih.gov | The nature and length of the linker and the substitution pattern of the aromatic ring will likely be key determinants of potency and selectivity. |

| Substitution on the pyridine ring itself | Introduction of hydrogen bond donors/acceptors can enhance activity in some contexts. nih.gov | Adding small functional groups to the pyridine ring could modulate activity, depending on the specific target. |

| Replacement of the pyridine core | Replacing the pyridine with other heterocycles can impact affinity, highlighting the role of the nitrogen atom in binding. nih.gov | The pyridine nitrogen likely plays a key role in coordinating with the target protein, and its replacement would significantly alter the binding mode. |

Methodologies for Optimizing Interaction Specificity and Potency

The optimization of lead compounds derived from the this compound scaffold involves a multi-pronged approach aimed at enhancing potency for the desired target while minimizing off-target effects.

Structure-Based Drug Design:

When the three-dimensional structure of the target protein is available, structure-based drug design becomes a powerful tool. Molecular docking studies can be used to predict the binding modes of designed analogs within the active site. For example, in the study of sigma receptor ligands, docking simulations helped to rationalize the observed high affinity of a polyfunctionalized pyridine derivative by identifying key hydrogen bonding and π-alkyl interactions between the ligand and receptor residues. mdpi.com This information can then guide the design of new analogs with improved complementarity to the binding pocket.

Bioisosteric Replacement:

Bioisosteric replacement is a common strategy to improve potency and pharmacokinetic properties. This involves replacing a functional group with another that has similar physical or chemical properties. For instance, the replacement of the alkyne linker in MPEP with an amide bond is an example of a bioisosteric modification aimed at exploring new chemical space and potentially improving drug-like properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR):

2D and 3D-QSAR studies can be employed to build mathematical models that correlate the chemical structures of the analogs with their biological activities. These models can then be used to predict the activity of virtual compounds and prioritize the synthesis of the most promising candidates. nih.gov

Pharmacokinetic Optimization:

In addition to improving potency, medicinal chemistry efforts focus on optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds. This may involve modifying the lipophilicity (cLogP) or introducing metabolic "soft spots" or "hard spots" to control the compound's half-life in the body. For example, some novel mGluR5 antagonists were designed to have drug-like physical properties (cLogP range = 2-5) to support their use in in vivo studies. nih.gov

Through the iterative application of these design, synthesis, and optimization strategies, researchers can systematically refine the this compound scaffold to develop potent and selective drug candidates for a variety of therapeutic targets.

Research Applications in Chemical Biology and Advanced Biochemistry

Utilization of 2-Methyl-6-(piperidin-4-yl)pyridine and its Derivatives as Biochemical Probes

The core structure of this compound is emblematic of a versatile scaffold for the development of biochemical probes. Such probes are instrumental in the identification and characterization of protein function and have been developed for a range of applications. For instance, derivatives of the piperidine (B6355638) ring have been functionalized to create probes for assessing oxidative stress at a subcellular level. These probes, often incorporating a stable radical like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), can be targeted to specific organelles, such as mitochondria or the cell membrane, to measure reactive oxygen species (ROS) production via electron paramagnetic resonance (EPR) spectroscopy. nih.gov The pyridine (B92270) component, on the other hand, is a key element in ligands designed for positron emission tomography (PET) imaging. For example, radiofluorinated pyrazol-4-yl-pyridine derivatives have been synthesized as probes for imaging the muscarinic acetylcholine (B1216132) receptor M4, a target implicated in neurological disorders. nih.gov

The combination of the piperidine and pyridine rings in a single molecule offers the potential for developing highly specific probes. The piperidine moiety can be modified to enhance binding affinity and selectivity for a particular target, while the pyridine ring can be functionalized for detection, for instance, by introducing a fluorophore or a radiolabel. A key example of a related structure is the (piperidin-4-yl)pyrido[3,2-d]pyrimidine-based in vitro probe, BAY-885, which has been identified as a highly potent and selective inhibitor for the kinase ERK5. researchgate.net This highlights the utility of the piperidinyl-pyridine scaffold in creating sophisticated tools for chemical biology.

Investigations into Molecular Target Engagement and Modulation

The engagement and modulation of molecular targets are central to understanding and influencing biological processes. The this compound framework is present in a variety of compounds that have been investigated for their ability to interact with and modulate the activity of enzymes, receptors, and ion channels.

Enzyme Inhibition Studies

The pyridine and piperidine motifs are prevalent in numerous enzyme inhibitors. For instance, a derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, has demonstrated potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov This compound exhibited an IC50 value of 13 nM for AChE, indicating strong inhibition. nih.gov

Another area of investigation involves cholesterol 24-hydroxylase (CH24H), an enzyme predominantly expressed in the brain. A positional isomer of the title compound, 4-phenyl-3-(piperidin-4-yl)pyridine, was identified as a novel inhibitor of human CH24H with an IC50 value of 950 nM. acs.org Further optimization of this scaffold led to the discovery of compound 6 (a 3-piperidinyl pyridine derivative), which displayed a significantly enhanced inhibitory potency with an IC50 of 8.1 nM. acs.org However, this compound also showed considerable off-target activity against CYP3A4, a key enzyme in drug metabolism. acs.org

| Compound | Target Enzyme | IC50 (nM) | Source |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Acetylcholinesterase (AChE) | 13 | nih.gov |

| 4-Phenyl-3-(piperidin-4-yl)pyridine | Cholesterol 24-Hydroxylase (CH24H) | 950 | acs.org |

| Compound 6 (3-piperidinyl pyridine derivative) | Cholesterol 24-Hydroxylase (CH24H) | 8.1 | acs.org |

| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | Acetylcholinesterase (AChE) | 9680 | mdpi.com |

| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | Butyrylcholinesterase (BChE) | 11590 | mdpi.com |

Receptor and Ion Channel Interaction Profiling

The this compound scaffold is closely related to compounds known to interact with various receptors and ion channels. A prominent example is 2-methyl-6-(phenylethynyl)pyridine (MPEP), a selective antagonist of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). wikipedia.orgnih.gov MPEP was shown to inhibit quisqualate-stimulated phosphoinositide hydrolysis in cells expressing human mGlu5a receptors with an IC50 value of 36 nM. nih.gov It displayed high selectivity, showing no agonist or antagonist activity at other mGlu receptor subtypes at concentrations up to 30-100 µM. nih.gov

Furthermore, derivatives of the core structure have been shown to have a high affinity for sigma receptors (σRs), which are implicated in various neurological disorders. nih.gov Specifically, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile demonstrated a high affinity for the human σ1 receptor (hσ1R) with a Ki value of 1.45 nM and exhibited a 290-fold selectivity over the σ2R subtype. nih.gov

The pyridine nucleus itself is known to modulate ion channel activity. Pyridine nucleotides can regulate voltage-gated potassium (Kv) channels, which are fundamental in controlling the membrane potential of excitable cells. nih.gov While direct studies on this compound are lacking, the established pharmacology of its constituent parts suggests a high potential for interaction with a variety of receptor and ion channel targets.

| Compound/Derivative | Target Receptor/Ion Channel | Activity | Value (nM) | Source |

| 2-Methyl-6-(phenylethynyl)pyridine (MPEP) | mGluR5 | IC50 (PI hydrolysis) | 36 | nih.gov |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | hσ1R | Ki | 1.45 | nih.gov |

Mechanistic Elucidation of Biological Actions at a Molecular Level

The study of compounds like this compound and its analogues provides crucial insights into the molecular mechanisms underlying their biological effects. For instance, the neuroprotective effects observed with the mGluR5 antagonist MPEP were initially attributed solely to mGluR5 blockade. wikipedia.org However, further investigation revealed a more complex mechanism involving weak antagonism of NMDA receptors and positive allosteric modulation of mGlu4 receptors, highlighting the potential for polypharmacology. wikipedia.org The interaction between mGluR5 and NMDA receptors within the same neuronal populations further complicates the mechanistic picture. wikipedia.org

The development of structural analogues of MPEP has allowed for a finer dissection of its mechanism of action. For example, 5-methyl-6-(phenylethynyl)-pyridine (5MPEP) was identified as a neutral allosteric ligand at the MPEP binding site on mGlu5. researchgate.net While having no effect on its own, 5MPEP could block the effects of both allosteric antagonists like MPEP and allosteric potentiators, providing a valuable tool to probe the functional consequences of ligand binding at this allosteric site. researchgate.net

In the context of enzyme inhibition, understanding the structure-activity relationships (SAR) is key to elucidating the mechanism of action. For the CH24H inhibitors, the introduction of a piperidin-1-yl group on the pyridine ring was found to be crucial for the single-digit nanomolar inhibitory activity of compound 6 . acs.org This suggests that the sp3 character of the piperidine ring contributes to a more optimal positioning of the molecule within the enzyme's active site compared to more rigid, sp2-hybridized linkers. acs.org

The study of these and other related compounds allows researchers to build a comprehensive picture of how small molecules interact with their biological targets and how these interactions translate into physiological effects. While direct mechanistic studies on this compound are not available, the wealth of data on its structural relatives provides a strong foundation for predicting its potential biological activities and for designing future studies to explore its specific mechanisms of action.

Coordination Chemistry and Ligand Design Principles Involving 2 Methyl 6 Piperidin 4 Yl Pyridine

2-Methyl-6-(piperidin-4-yl)pyridine as a Polydentate Ligand

There is no available scientific literature that characterizes this compound as a polydentate ligand. While its structure, containing both a pyridine (B92270) nitrogen and a piperidine (B6355638) nitrogen, suggests potential for bidentate coordination, experimental evidence to support this is not present in published research. The denticity and coordination modes of a ligand are fundamental aspects that must be determined through experimental studies, such as single-crystal X-ray diffraction of its metal complexes. Without such studies, any discussion of its behavior as a polydentate ligand would be purely speculative.

Complexation with Transition and Lanthanide Metal Ions

A thorough search of scientific databases reveals no published studies on the complexation of this compound with either transition metal ions or lanthanide metal ions. Research in this area would typically involve the synthesis of metal complexes followed by their characterization using techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, UV-visible spectroscopy, and mass spectrometry to elucidate the nature of the metal-ligand bonding and the stoichiometry of the complexes. Crystal structures would provide definitive information on the coordination geometry and bond parameters. At present, this information does not exist for complexes of this compound.

Applications in Homogeneous and Heterogeneous Catalysis

Given the absence of any reported metal complexes of this compound, there are consequently no documented applications of such complexes in either homogeneous or heterogeneous catalysis. The development of a catalyst first requires the synthesis and characterization of the active metal complex. Subsequently, its catalytic activity would need to be tested and optimized for specific chemical transformations. As the foundational synthetic work for this ligand's complexes has not been reported, its potential in the field of catalysis remains unknown.

Emerging Research Frontiers and Future Perspectives

Integration into Novel Chemical Scaffolds and Hybrid Molecules

The modular nature of the 2-methyl-6-(piperidin-4-yl)pyridine scaffold makes it an ideal building block for constructing more complex and functionally diverse molecules. The strategy of molecular hybridization, which involves covalently linking two or more pharmacophores, is being effectively utilized to create novel compounds with potentially improved or multi-target activity. mdpi.com

Researchers are incorporating the pyridine-piperidine core into larger, hybrid scaffolds to explore new chemical space and therapeutic possibilities. researchgate.net For instance, novel pyridine-thiazole hybrid molecules have been synthesized and evaluated for their anticancer properties. nih.gov In one study, a derivative, 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone, demonstrated significant antiproliferative activity against acute human promyelocytic leukemia cells with high selectivity over normal cells. nih.gov This highlights the potential of combining the pyridine (B92270) moiety with other heterocyclic systems like thiazole (B1198619) to generate potent and selective agents. nih.gov

Another approach involves creating hybrid structures by joining the 4-pyridine and 4-piperidine units with a substituted methylene (B1212753) group. researchgate.net This method leverages the inherent nucleophilicity of 4-alkylpyridines and the electrophilicity of pyridines to form adducts bearing both fragments. researchgate.net Such strategies expand the library of available pyridine-piperidine derivatives for various applications.

The table below showcases examples of hybrid molecular strategies involving pyridine and piperidine (B6355638) scaffolds.

| Hybrid Strategy | Scaffold Components | Rationale / Application | Reference |

| Pyridine-Thiazole Hybrids | Pyridine, Thiazole, Propenone | Develop novel anticancer agents with high selectivity. | nih.gov |

| Methylene-linked Pyridine-Piperidine | 4-Alkylpyridine, Pyridine | Exploit inherent reactivity to create novel linked scaffolds. | researchgate.net |

| Naphthoquinone-based Hybrids | Naphthoquinone, Piperazine (B1678402) | Design of anticancer agents targeting proteins like BCR-ABL. | mdpi.com |

| Imidazo[4,5-c]pyridin-2-ones | Imidazopyridone, Aniline | Development of selective DNA-dependent protein kinase (DNA-PK) inhibitors as radiosensitizers. | nih.gov |

These examples underscore a clear trend towards rational drug design, where the this compound motif serves as a foundational element for creating sophisticated molecular architectures with tailored biological functions.

Advanced Methodologies for High-Throughput Synthesis and Screening of Derivatives

The exploration of the vast chemical space around the this compound core necessitates the development of advanced synthetic and screening methodologies. High-throughput synthesis (HTS) enables the rapid generation of large libraries of analogs, which can then be evaluated efficiently through high-throughput screening to identify promising lead compounds.

Modern organic synthesis offers several routes to piperidine and pyridine derivatives that can be adapted for high-throughput applications. nih.gov These include:

Hydrogenation/Reduction: The hydrogenation of pyridine precursors is a fundamental method for producing piperidines. nih.gov While often requiring transition metal catalysts and specific conditions, recent advancements focus on developing more efficient and stereoselective catalytic systems. nih.gov

Cyclization Reactions: Various cyclization strategies, such as the oxidative amination of alkenes catalyzed by gold(I) or palladium complexes, provide pathways to substituted piperidines. nih.gov

Mechanochemistry: Green chemistry methods, such as mechanochemical synthesis using ball-milling, are being applied to produce complex heterocyclic compounds like pyridine-dicarboxamides. mdpi.com This solvent-free or low-solvent approach can be faster and more environmentally friendly, making it suitable for rapid library synthesis. mdpi.com

Once libraries of derivatives are synthesized, high-throughput screening is employed to assess their biological activity. For example, in the development of CDK4/6 inhibitors, a library of 37 derivatives of a 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine scaffold was synthesized and evaluated for their inhibitory and antiproliferative effects. acs.org Similarly, high-throughput screening was instrumental in identifying a novel CB1 receptor agonist lead series, which was then optimized for improved potency and solubility. researchgate.net

The integration of automated synthesis platforms with HTS allows for a streamlined workflow from compound creation to biological data acquisition, significantly accelerating the discovery of new derivatives with desired properties.

Exploration in Materials Science and Supramolecular Chemistry

While the primary focus for pyridine-piperidine systems has been in medicinal chemistry, their unique structural and electronic properties are attracting interest in materials science and supramolecular chemistry. nih.gov Pyridine derivatives are utilized as ligands for organometallic compounds and in asymmetric catalysis due to their versatile coordination chemistry. nih.gov

In the realm of supramolecular chemistry, pyridine-based scaffolds, particularly dicarboxamide derivatives, are studied for their ability to form well-defined, self-assembling structures through non-covalent interactions like hydrogen bonding. mdpi.com The predictable geometry and hydrogen bonding patterns of these molecules allow for the construction of complex supramolecular architectures. mdpi.com Hirshfeld surface analysis is a computational tool used to investigate and quantify the intermolecular contacts that govern the formation of these crystalline structures. mdpi.com

The applications of pyridine derivatives extend to functional nanomaterials. nih.gov The ability of the pyridine nitrogen to coordinate with metal ions makes these scaffolds potential components in the design of Metal-Organic Frameworks (MOFs) or other coordination polymers with applications in gas storage, catalysis, and sensing. While specific research on this compound in this context is nascent, the broader class of pyridine-containing molecules shows significant promise.

Future Directions in Target Identification and Mechanism-Based Research for Pyridine-Piperidine Systems

A critical challenge and future direction in the development of bioactive compounds based on the pyridine-piperidine scaffold is the precise identification of their cellular targets and the elucidation of their mechanism of action. nih.gov Moving beyond phenotypic screening, which identifies compounds that produce a desired biological response, requires robust methods to pinpoint the specific protein or pathway being modulated. nih.gov

Several powerful techniques are being employed and refined for target identification: nih.govrsc.orgwjbphs.com

Affinity-Based Methods: This classical approach involves immobilizing a bioactive small molecule (like a derivative of this compound) onto a solid support to "fish" for its binding partners from cell lysates. rsc.org

Genetic and Genomic Approaches: Techniques like CRISPR-based screening and RNA interference can help identify genes that, when knocked out or silenced, mimic or alter the effect of the compound, thereby pointing to its potential target or pathway. wjbphs.com

Computational Inference: Docking studies and other computational methods can predict potential binding targets for a small molecule based on its structure and the known structures of proteins. mdpi.com

Proteomics-Based Strategies: Methods that measure changes in protein stability (e.g., thermal proteome profiling) or susceptibility to proteolysis upon compound binding offer unbiased, system-wide approaches to identify direct targets in a cellular context. nih.gov

A key area of future research is the development of selective inhibitors for challenging targets like kinases. For example, imidazo[4,5-c]pyridine-2-ones were identified as highly selective inhibitors of DNA-dependent protein kinase (DNA-PK), a crucial target for developing cancer radiosensitizers. nih.gov Structure-activity relationship (SAR) studies were essential to optimize both potency and selectivity against related kinases. nih.gov

Future research on pyridine-piperidine systems will likely involve a multi-pronged approach, combining advanced synthesis, high-throughput screening, and sophisticated target identification methods. nih.govwjbphs.com This integrated strategy will be crucial for validating targets, understanding the molecular mechanisms of action and off-target effects, and ultimately translating the therapeutic potential of these versatile scaffolds into clinical applications. nih.govwjbphs.com

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Methyl-6-(piperidin-4-yl)pyridine in a laboratory setting?

- Methodological Answer : The synthesis of piperidine-pyridine hybrids typically involves multi-step reactions. For example, piperidine rings can be introduced via nucleophilic substitution or catalytic hydrogenation. In analogous syntheses, PtO₂ has been used to hydrogenate pyridine derivatives to piperidines under controlled pressure (e.g., 1–3 atm H₂) . Optimization steps include adjusting solvent polarity (e.g., dichloromethane for improved solubility) and using bases like NaOH to neutralize byproducts . Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to achieve high purity (>95%) .

Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify proton environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ ~7–8 ppm) and carbon hybridization.

- X-ray Crystallography : Single-crystal diffraction resolves bond lengths (e.g., C–N bonds ~1.34 Å in pyridine rings) and torsion angles. For disordered structures, refinement software (e.g., SHELXL) applies occupancy factors to resolve atomic positions .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ~191.13 for C₁₁H₁₅N₂) .

Q. What safety protocols are essential when handling piperidine-pyridine derivatives in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation; monitor airborne concentrations with real-time sensors .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction mechanisms for piperidine ring formation be elucidated in the synthesis of this compound?

- Methodological Answer : Mechanistic studies often employ isotopic labeling (e.g., deuterated solvents) or kinetic isotope effects (KIE) to track hydrogenation pathways. For example, PtO₂-catalyzed hydrogenation of pyridine to piperidine proceeds via a stepwise adsorption-hydrogenation mechanism, where the catalyst’s surface area and H₂ pressure dictate reaction rates . Computational methods (DFT calculations) can model transition states and activation energies .

Q. What experimental strategies are used to analyze structure-activity relationships (SAR) for biological activity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with varied substituents (e.g., halogenation at the pyridine ring or alkylation of the piperidine nitrogen) .

- Biological Assays : Test analogs against target enzymes (e.g., kinase inhibition assays) using IC₅₀ values.

- Statistical Analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Q. How should researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer :

- Parameter Screening : Systematically vary reaction parameters (temperature, solvent, catalyst loading) using design-of-experiments (DoE) software .

- Analytical Monitoring : Track reaction progress via TLC or HPLC to identify incomplete conversions or side reactions .

- Reproducibility Checks : Replicate literature methods with strict control of humidity and reagent purity (e.g., anhydrous solvents) .

Q. What advanced techniques are employed to assess thermal stability and decomposition pathways?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 10°C/min in N₂) to identify decomposition thresholds (>200°C for stable analogs) .

- Differential Scanning Calorimetry (DSC) : Detect phase transitions or exothermic events (e.g., melting points, crystallization).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.